molecular formula C27H31N5 B2597476 2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-78-3

2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2597476
CAS No.: 442572-78-3
M. Wt: 425.58
InChI Key: FVHTXFRNIZYBKQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic scaffold with a carbonitrile group at position 3. Key structural features include:

  • 3-Methyl group: Contributes to steric and electronic modulation of the core structure.
  • 1-{[4-(Diethylamino)phenyl]amino} group: Introduces a tertiary amine moiety, which may enhance solubility and enable interactions with biological targets (e.g., DNA or enzymes) via hydrogen bonding or electrostatic forces .

Properties

IUPAC Name

2-butyl-1-[4-(diethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5/c1-5-8-11-22-19(4)23(18-28)27-30-24-12-9-10-13-25(24)32(27)26(22)29-20-14-16-21(17-15-20)31(6-2)7-3/h9-10,12-17,29H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHTXFRNIZYBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with 4-(diethylamino)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights critical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-{[4-(Diethylamino)phenyl]amino}, 2-butyl, 3-methyl C₂₈H₃₄N₆ 478.62 g/mol High solubility in polar solvents due to diethylamino group; potential anticancer activity inferred from analogs.
2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-chloro, 2-butyl, 3-methyl C₁₉H₁₉ClN₄ 354.84 g/mol Lipophilic; reactive chloro group enables further functionalization.
2-Benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-[(4-fluorophenyl)amino], 2-benzyl, 3-methyl C₂₈H₂₃FN₆ 474.52 g/mol Fluorine atom enhances metabolic stability; benzyl group increases aromatic interactions.
2-Butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile 1-oxo, 2-butyl, 3-methyl C₁₉H₂₀N₄O 336.39 g/mol Oxo group may reduce reactivity compared to amino derivatives; MP >300°C .
1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-chloro, 2-(2-chloroethyl), 3-methyl C₁₅H₁₁Cl₂N₃ 304.17 g/mol Dichloro substituents increase molecular weight and potential toxicity.

Biological Activity

2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a novel compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. The structural features of this compound, including a pyrido-benzimidazole core and various substituents, contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C27H31N5, with a molecular weight of 425.58 g/mol. The structure includes a butyl group and a diethylamino phenyl moiety, enhancing its solubility and reactivity.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit diverse biological activities, particularly anticancer properties. The following sections detail specific biological activities, mechanisms of action, and relevant case studies.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer potential. The presence of electron-donating groups in the structure significantly increases anticancer activity. For example, studies have shown that compounds similar to this compound display potent activity against various cancer cell lines.

CompoundCell Line TestedIC50 (μM)Mechanism of Action
This compoundA549 (lung cancer)6.26 ± 0.33DNA intercalation
Similar Benzimidazole DerivativeHCC827 (lung cancer)6.48 ± 0.11Inhibition of DNA-dependent enzymes
Another DerivativeNCI-H358 (lung cancer)20.46 ± 8.63Apoptosis induction

The mechanisms through which these compounds exert their biological effects include:

  • DNA Binding : Many benzimidazole derivatives bind to DNA, particularly in the minor groove, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : They may trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives:

  • Study on Antitumor Activity :
    • Compounds were tested on three human lung cancer cell lines (A549, HCC827, NCI-H358).
    • Results indicated that certain derivatives exhibited high potential to inhibit cell proliferation in both 2D and 3D cultures.
  • Antimicrobial Activity Evaluation :
    • Benzimidazole derivatives were also assessed for antimicrobial properties against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
    • Some compounds showed promising antibacterial activity alongside their anticancer effects.

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